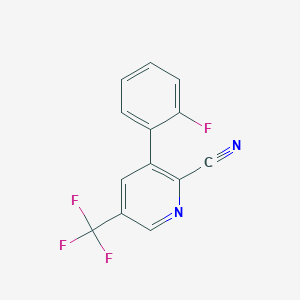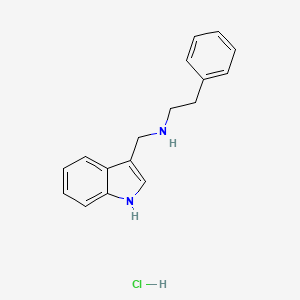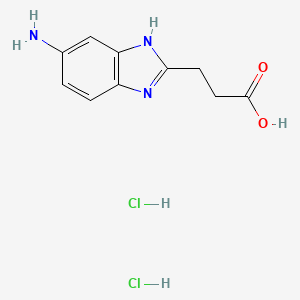
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile (FTFPN) is a heterocyclic compound with a five-membered ring structure. It is a colorless crystalline solid that is soluble in many organic solvents and has the molecular formula C9H5F3N2. FTFPN has a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FTFPN has been studied extensively in the scientific literature and has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral activities.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has been studied extensively in the scientific literature, and its biological activities have been characterized. This compound has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral activities. In addition, this compound has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis and drug delivery.
Mechanism of Action
The exact mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is not well understood. However, studies have shown that this compound interacts with several proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, this compound has been found to inhibit the activity of a number of enzymes, including cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral activities. In addition, this compound has been shown to possess anti-oxidant, anti-allergic, and anti-microbial activities. Studies have also shown that this compound can modulate the activity of several enzymes and proteins, including cytochrome P450 enzymes, cyclooxygenase, and lipoxygenase.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is its relatively low toxicity and easy availability. This compound is also relatively inexpensive and can be synthesized in a variety of ways. However, this compound is not as stable as some other compounds and can decompose at high temperatures. In addition, this compound can be difficult to purify and separate from its isomers.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile.
2. More research is needed to explore the potential applications of this compound in drug delivery and catalysis.
3. Studies are needed to determine the safety and toxicity of this compound in humans.
4. Research is needed to identify new synthetic methods for the production of this compound.
5. Studies are needed to explore the potential of this compound as an anticancer agent.
6. Research is needed to investigate the potential of this compound as an anti-inflammatory agent.
7. Further studies are needed to characterize the biochemical and physiological effects of this compound.
8. Research is needed to explore the potential of this compound as an antiviral agent.
9. Further studies are needed to identify new applications of this compound.
10. Studies are needed to investigate the potential of this compound as an antioxidant.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-4-2-1-3-9(11)10-5-8(13(15,16)17)7-19-12(10)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGAYGVXZTUXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)



![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)


![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)


![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride](/img/structure/B1389591.png)

![N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389597.png)
